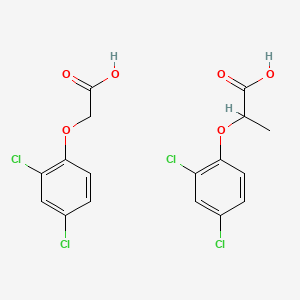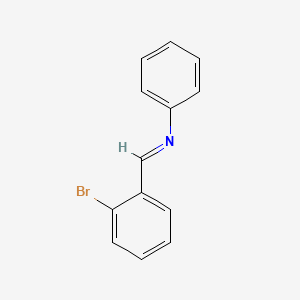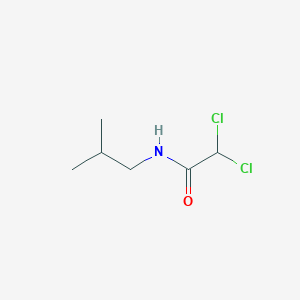![molecular formula C7H9F3N4O B14657415 N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide CAS No. 50580-60-4](/img/structure/B14657415.png)
N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Common methods for synthesizing imidazole rings include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . The trifluoroacetamide group can be introduced through reactions involving trifluoroacetic anhydride or trifluoroacetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes ensuring high yields, cost-effectiveness, and minimal environmental impact. The use of continuous flow reactors and green chemistry principles could be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The amino group on the imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The trifluoroacetamide group can enhance the compound’s stability and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Metronidazole: An antimicrobial agent with a similar imidazole ring structure.
Omeprazole: A proton pump inhibitor containing a substituted imidazole ring.
Tinidazole: Another antimicrobial agent with an imidazole ring.
Uniqueness
N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoroacetamide group, which can enhance its chemical stability and biological activity compared to other imidazole-containing compounds .
Propiedades
Número CAS |
50580-60-4 |
|---|---|
Fórmula molecular |
C7H9F3N4O |
Peso molecular |
222.17 g/mol |
Nombre IUPAC |
N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C7H9F3N4O/c8-7(9,10)5(15)12-2-1-4-3-13-6(11)14-4/h3H,1-2H2,(H,12,15)(H3,11,13,14) |
Clave InChI |
CYRLCCWKLKXOGT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(NC(=N1)N)CCNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



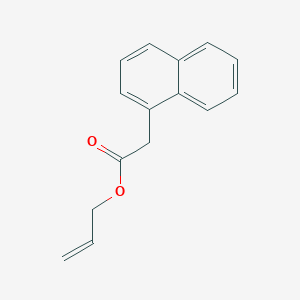



![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)

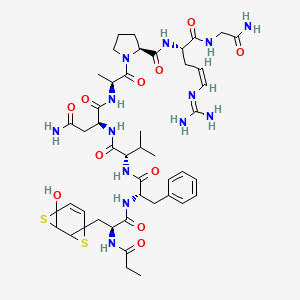

![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)
